![molecular formula C16H25BO3 B2568621 2-(4-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1613259-90-7](/img/structure/B2568621.png)
2-(4-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(4-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MPPB, is a boron-containing compound that has been widely used in scientific research. Its unique chemical structure makes it an important tool in studying various biological processes, including the regulation of neurotransmitter systems, signal transduction pathways, and gene expression. In
Scientific Research Applications
- Bpin derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . These compounds could serve as leads for developing novel antimicrobial agents.
- Researchers have investigated Bpin derivatives for their anticancer activity. Specifically, some compounds demonstrated significant inhibition of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest their potential as candidates for breast cancer therapy.
- Molecular docking studies have explored the binding interactions between Bpin derivatives and specific protein targets. Compounds with favorable docking scores within binding pockets of relevant proteins (such as PDB IDs 1JIJ, 4WMZ, and 3ERT) could be valuable starting points for rational drug design .
- Bpin contains a dioxaborolane moiety, which contributes to its unique reactivity. Researchers have used Bpin as a versatile building block in heterocyclic synthesis, leading to the development of novel compounds with diverse applications .
- Bpin derivatives have been employed in the synthesis of vicinal haloethers. For example, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile were successfully prepared using Bpin as a starting material .
- Bpin derivatives have been utilized in the synthesis of other organic compounds via Schiff base reduction. For instance, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were obtained through this route .
Antimicrobial Activity
Anticancer Potential
Drug Design and Molecular Docking
Heterocyclic Chemistry
Vicinal Haloethers
Schiff Base Reduction Route
properties
IUPAC Name |
2-[4-(2-methoxypropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,18-7)12-8-10-13(11-9-12)17-19-15(3,4)16(5,6)20-17/h8-11H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYRUQXGPVXPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Methoxypropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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